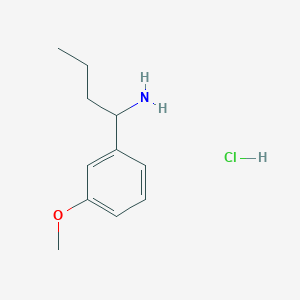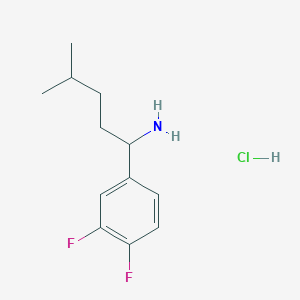
1-(3,4-二氟苯基)-4-甲基戊烷-1-胺盐酸盐
描述
科学研究应用
催化
布拉特自由基合成: 该化合物用于合成布拉特自由基,这些自由基在研究有机自由基的结构、氧化还原和磁性方面很重要 。 这些自由基在设计新的催化体系方面具有潜在的应用,这些体系可以促进各种化学反应,包括有机合成和材料科学。
材料科学
磁性分析: 该化合物中的二氟苯基部分有助于研究材料的磁性。 它被用于在某些分子结构中产生顺磁中心,然后分析其反铁磁相互作用。 这对开发具有特定磁性的新材料至关重要 .
分析化学
校准参考标准: 此类化合物可以用作分析参考标准。 它们用于校准仪器和验证分析方法,确保研究和法医应用中化学分析的准确性和可靠性 .
作用机制
Target of Action
It’s structurally similar to ticagrelor , which is a P2Y12 platelet inhibitor
Mode of Action
If we consider its potential similarity to ticagrelor, it might work by binding to the p2y12 receptor, thereby inhibiting adp activation . This inhibition prevents platelet aggregation, a key step in the formation of blood clots .
Biochemical Pathways
If it acts similarly to ticagrelor, it would affect the adp-mediated pathway of platelet activation . By blocking the P2Y12 receptor, it prevents ADP from activating platelets, thus inhibiting the aggregation of platelets and the formation of blood clots .
Result of Action
If it acts similarly to ticagrelor, it would prevent platelet aggregation at the molecular level, which could potentially reduce the risk of thrombotic events such as stroke or heart attack .
生化分析
Biochemical Properties
1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the metabolic pathways in which they are involved .
Cellular Effects
1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, thereby affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties and effects .
Dosage Effects in Animal Models
The effects of 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions .
Metabolic Pathways
1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, its interaction with cytochrome P450 enzymes can influence the metabolism of other compounds, thereby altering the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the localization and accumulation of the compound within different cellular compartments. For instance, the compound may be transported into the cell via specific membrane transporters, leading to its accumulation in certain organelles .
Subcellular Localization
The subcellular localization of 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
1-(3,4-difluorophenyl)-4-methylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-8(2)3-6-12(15)9-4-5-10(13)11(14)7-9;/h4-5,7-8,12H,3,6,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBQPLVZYZJNFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


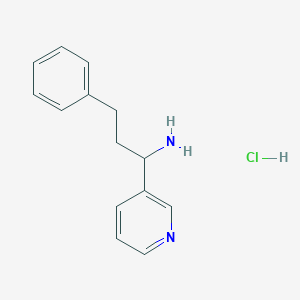
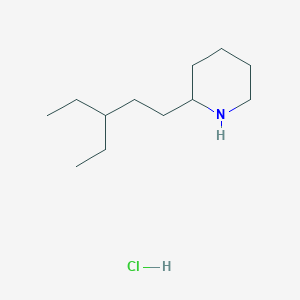
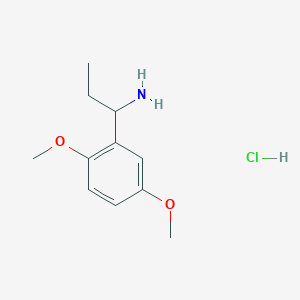
![[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B1457958.png)

![3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457962.png)




